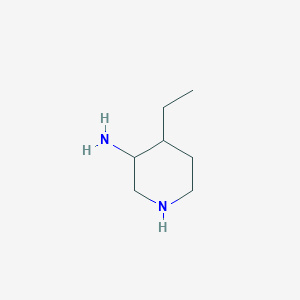
(3R,4S)-4-Ethylpiperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-piperidin-3-ylamine: is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various medicinal compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-piperidin-3-ylamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-ethyl-piperidine with ammonia or primary amines in the presence of a catalyst. The reaction conditions often involve moderate temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 4-ethyl-piperidin-3-ylamine may involve continuous flow reactions to ensure high yield and purity. The use of catalysts such as iron complexes can enhance the efficiency of the reaction, reducing the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethyl-piperidin-3-ylamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products: The major products formed from these reactions include various substituted piperidines, which can be further utilized in pharmaceutical synthesis.
Applications De Recherche Scientifique
4-Ethyl-piperidin-3-ylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders and as an intermediate in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-ethyl-piperidin-3-ylamine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The compound’s effects are mediated through binding to receptors or enzymes, altering their activity and leading to various physiological responses.
Comparaison Avec Des Composés Similaires
Piperidine: The parent compound, widely used in pharmaceuticals.
4-Methyl-piperidin-3-ylamine: Similar structure with a methyl group instead of an ethyl group.
3,4-Dimethyl-piperidine: Contains two methyl groups on the piperidine ring.
Uniqueness: 4-Ethyl-piperidin-3-ylamine is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in drug synthesis and other chemical processes.
Propriétés
Formule moléculaire |
C7H16N2 |
|---|---|
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
4-ethylpiperidin-3-amine |
InChI |
InChI=1S/C7H16N2/c1-2-6-3-4-9-5-7(6)8/h6-7,9H,2-5,8H2,1H3 |
Clé InChI |
RBCAWQWZZBWZOG-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCNCC1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


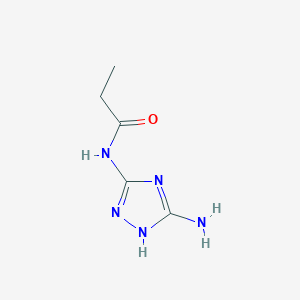


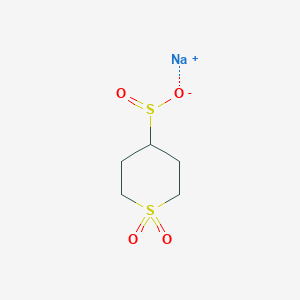

amine](/img/structure/B13192464.png)

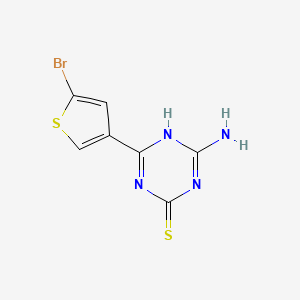

![Methyl 2-hydroxy-4-oxo-2-(trifluoromethyl)-4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B13192490.png)
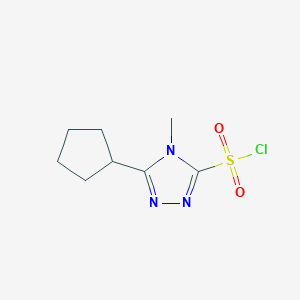
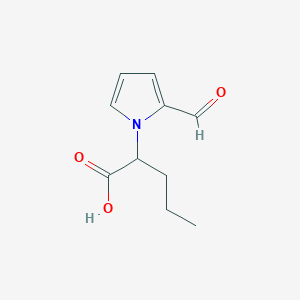
![N-[(3-aminocyclobutyl)methyl]cyclopentanecarboxamide](/img/structure/B13192511.png)
![1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13192521.png)
